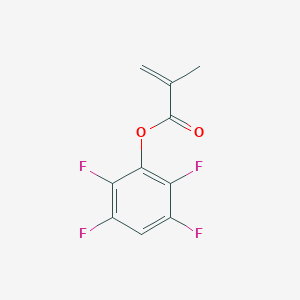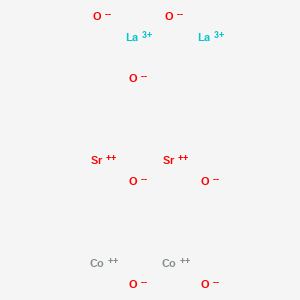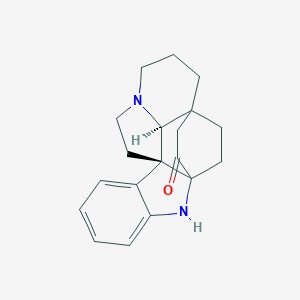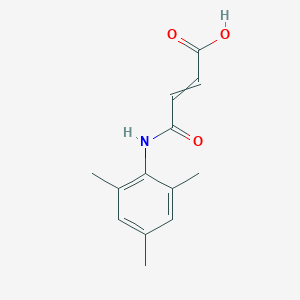
4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid, also known as TMB-2, is a chemical compound that belongs to the class of anilino-ketones. It is widely used in scientific research due to its unique properties and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has also been found to possess antitumor activity and can induce apoptosis in cancer cells. Additionally, 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that play a role in inflammation, oxidative stress, and cell proliferation. 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemische Und Physiologische Effekte
4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid can also increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect cells from oxidative damage. Additionally, 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid can inhibit the proliferation of cancer cells and induce apoptosis, which can lead to tumor regression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is its potent anti-inflammatory and antioxidant properties, which make it a valuable tool for studying the pathogenesis of various inflammatory diseases. 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid, which can provide insights into its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid in animal models and humans, which can pave the way for its clinical development as a therapeutic agent.
Synthesemethoden
The synthesis of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid involves the reaction of 2,4,6-trimethylaniline with ethyl acetoacetate in the presence of a strong base such as sodium hydride. The resulting product is then subjected to a series of chemical reactions, including oxidation and decarboxylation, to obtain 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid. The synthesis method of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is straightforward and can be easily scaled up for large-scale production.
Eigenschaften
CAS-Nummer |
109096-32-4 |
|---|---|
Produktname |
4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid |
Molekularformel |
C13H15NO3 |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
4-oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid |
InChI |
InChI=1S/C13H15NO3/c1-8-6-9(2)13(10(3)7-8)14-11(15)4-5-12(16)17/h4-7H,1-3H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
LIBBIQNPOBBNDV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC(=O)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC(=O)O)C |
Synonyme |
N-(2,4,6-TRIMETHYLPHENYL)MALEAMIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



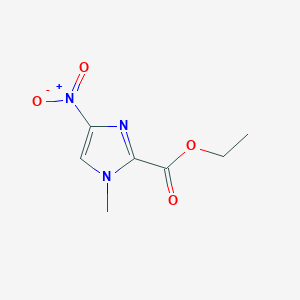

![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)
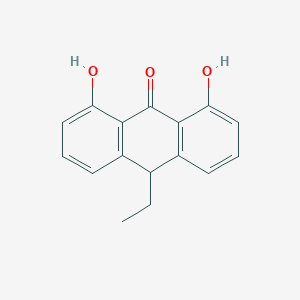

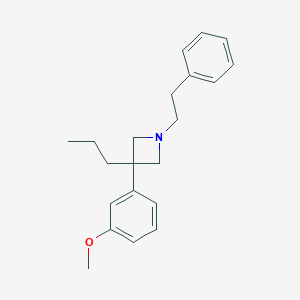
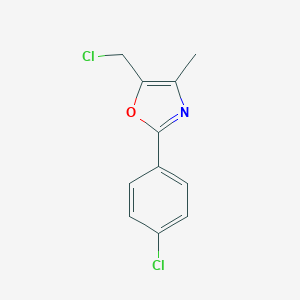
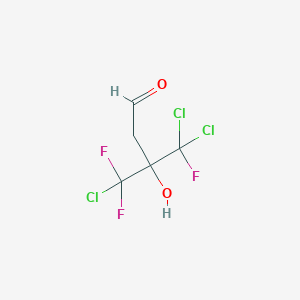
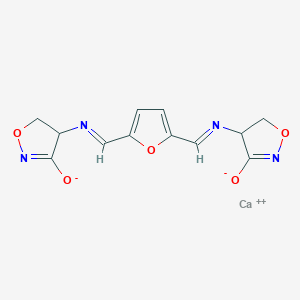
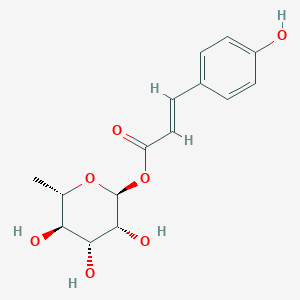
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)
